molecular formula C18H14BrN3OS B3833754 N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No. B3833754
M. Wt: 400.3 g/mol
InChI Key: LMUXYFHTGCZFAY-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as BBTAH, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTAH is a hydrazone derivative that has a molecular formula of C20H14BrN3OS and a molecular weight of 432.31 g/mol.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide. One area of research is the development of this compound derivatives with improved water solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. In addition, this compound and its derivatives could be further studied for their potential applications in the treatment of microbial infections and cancer. Finally, this compound could be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has antimicrobial, antifungal, and anticancer properties, and has been shown to have a variety of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of new compounds with improved properties and potential applications in the treatment of microbial infections and cancer.

Scientific Research Applications

N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c19-15-8-5-13(6-9-15)11-20-22-17(23)12-24-18-10-7-14-3-1-2-4-16(14)21-18/h1-11H,12H2,(H,22,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUXYFHTGCZFAY-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-bromobenzylidene)-2-(2-quinolinylthio)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.